1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE
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Overview
Description
1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a trifluoromethoxy group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE is unique due to its combination of a piperazine ring, a trifluoromethoxy group, and an indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-[4-(trifluoromethoxy)phenyl]iminoindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClF3N4O2/c27-18-4-3-5-20(16-18)33-14-12-32(13-15-33)17-34-23-7-2-1-6-22(23)24(25(34)35)31-19-8-10-21(11-9-19)36-26(28,29)30/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGXPGYTPYLYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC(F)(F)F)C2=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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